![molecular formula C16H20ClNO3 B6631137 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6631137.png)
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid acts as an inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid increases the levels of GABA, which is the primary inhibitory neurotransmitter in the brain. This leads to a reduction in neuronal excitability and can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability. This can help alleviate symptoms of neurological disorders, including epilepsy, addiction, and anxiety. 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has also been found to reduce cocaine and alcohol self-administration in preclinical studies, indicating its potential use in addiction treatment.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. However, it also has some limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid, including its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further studies are needed to determine the optimal dosing and administration of 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid for therapeutic use. Finally, research is needed to better understand the long-term effects and potential toxicity of 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid.
Synthesemethoden
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of 4-chloro-3-methylbenzoic acid with piperidine, followed by the addition of 2-bromo-3-phenylpropanoic acid. The final product is purified through crystallization and recrystallization methods.
Wissenschaftliche Forschungsanwendungen
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can reduce seizure activity and alleviate anxiety symptoms. 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has also been found to reduce cocaine and alcohol self-administration in preclinical studies, indicating its potential use in addiction treatment.
Eigenschaften
IUPAC Name |
3-[1-(4-chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-11-10-12(5-7-14(11)17)16(21)18-9-3-2-4-13(18)6-8-15(19)20/h5,7,10,13H,2-4,6,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNZLJHMYCPOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC2CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.